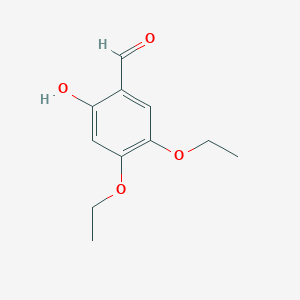
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside is a synthetic carbohydrate derivative that has gained significant attention in various scientific fields. This compound is characterized by the substitution of a fluorine atom at the 2-position of the glucose molecule, which imparts unique chemical and biological properties. It is commonly used in research due to its ability to mimic natural carbohydrates while providing distinct advantages in terms of stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside typically involves the fluorination of a protected glucose derivative. One common method includes the use of tetraalkylammonium fluorides in solvents like acetonitrile or tetrahydrofuran. The reaction proceeds through the formation of a triflate intermediate, which then reacts with the fluoride ion to yield the desired product . The protecting groups are subsequently removed using methanesulfonic acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process may also include additional purification steps such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside undergoes various chemical reactions, including substitution, oxidation, and reduction. The fluorine atom at the 2-position significantly influences the reactivity of the compound, making it a valuable tool in studying carbohydrate-protein interactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the fluorine atom under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups on the glucose ring.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce any oxidized forms of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amino or thiol derivatives, while oxidation reactions can produce various oxidized forms of the glucose ring.
Applications De Recherche Scientifique
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glucose transporters and enzymes involved in carbohydrate metabolism. The fluorine substitution alters the compound’s hydrogen bonding capabilities, affecting its binding affinity and specificity. This makes it a valuable tool for probing the molecular mechanisms of glucose transport and metabolism .
Comparaison Avec Des Composés Similaires
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside can be compared with other similar compounds, such as:
2-Deoxy-2-fluoro-D-galactose: Another fluorinated carbohydrate used in glycosylation studies.
Methyl 6-deoxy-6-fluoro-1-seleno-beta-D-galactopyranoside: A compound with both fluorine and selenium substitutions, used in protein-carbohydrate interaction studies.
The uniqueness of this compound lies in its specific fluorine substitution at the 2-position, which provides distinct advantages in terms of stability and reactivity compared to other fluorinated carbohydrates.
Propriétés
IUPAC Name |
5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIUOMMBWCCBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B15089350.png)



![(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15089378.png)
![[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyri midin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid](/img/structure/B15089383.png)


![1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)




